2-(Benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H25NO3S2 and its molecular weight is 367.52. The purity is usually 95%.
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Scientific Research Applications
Phosphine-Catalyzed Reactions
A study by Zhang et al. (2019) describes a phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehyes and ynones, leading to the construction of benzo[b]azepin-3-ones. This methodology is highlighted for its ability to yield products in good to excellent conditions under mild conditions, showcasing the potential of related sulfonamide and azetidinone compounds in synthesizing complex heterocyclic structures which have applications in developing pharmaceutical agents, including angiotensin-converting enzyme inhibitors (Zhang et al., 2019).
Penicillin and Carbapenem Derivatives
Fujimoto et al. (1986) present an effective method for synthesizing 4-methylsulfonyl- and 4-phenylsulfonyl-2-azetidinone derivatives from benzyl bis(phenylseleno)penicillanate. These monocyclic compounds were further reacted to yield 4-cyano-2-azetidinone derivatives, showcasing the adaptability of azetidinone frameworks in synthesizing carbapenem derivatives, a class of β-lactam antibiotics (Fujimoto et al., 1986).
Azetidinone-Based Synthesis
Tanaka et al. (1991) demonstrate the synthesis of 4-(Phenylsulfonylthio)-2-azetidinones by reacting 4-(2-benzothiazolyldithio)-2-azetidinones with 2-benzothiazolyl benzenethiosulfonates. This reaction highlights the utility of azetidinone derivatives in penicillin–cephalosporin conversions, indicating the importance of such compounds in antibiotic development (Tanaka et al., 1991).
Substituted Azetidinones
A study by Jagannadham et al. (2019) on the synthesis of substituted azetidinones derived from a dimer of Apremilast showcases the creation of complex azetidinone scaffolds with potential biological and pharmacological activities. The research demonstrates the flexibility of azetidinone structures in designing novel compounds with potential therapeutic applications (Jagannadham et al., 2019).
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-cyclohexylsulfonylazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c20-18(14-23-13-15-7-3-1-4-8-15)19-11-17(12-19)24(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOVNRTPSMZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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